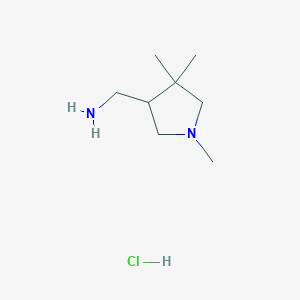
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzene ring, along with a hydroxymethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol typically involves multi-step organic reactions. One common method is the bromination of a trifluoromethyl-substituted aniline derivative, followed by the introduction of the hydroxymethyl group through a formylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydrogen-substituted derivative.
Substitution: The major products are various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol
- 3-Amino-4-bromobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxymethyl group on the same benzene ring, along with the electron-withdrawing trifluoromethyl group, makes this compound particularly versatile for various applications in research and industry.
特性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC名 |
[2-amino-3-bromo-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-5(8(10,11)12)1-4(3-14)7(6)13/h1-2,14H,3,13H2 |
InChIキー |
KQYDKOGGQYDIIW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CO)N)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
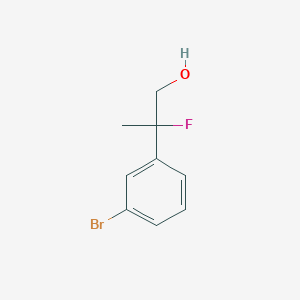
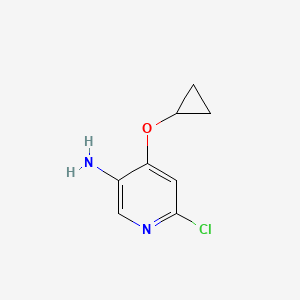

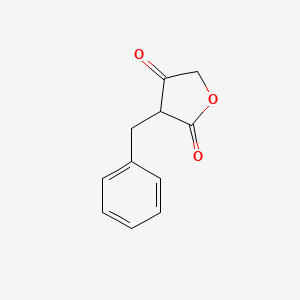
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
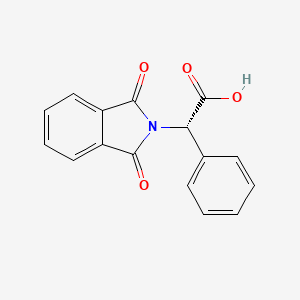

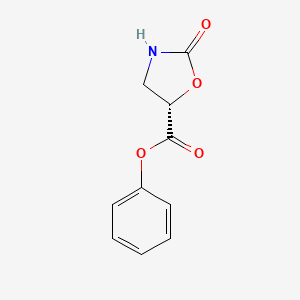


![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)

